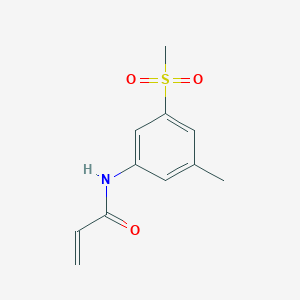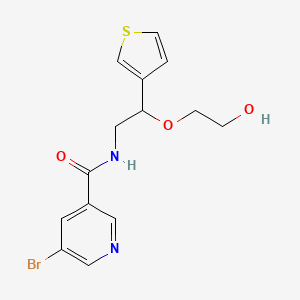
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide is a synthetic organic compound that features a bromine atom, a nicotinamide moiety, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the Hydroxyethoxy Group: This step involves the reaction of ethylene oxide with a suitable precursor to introduce the hydroxyethoxy group.
Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amidation: The final step involves the formation of the amide bond between the brominated nicotinic acid derivative and the hydroxyethoxy-thiophene intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide can serve as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions.
Biology
This compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of the nicotinamide moiety suggests it could interact with biological targets like enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The thiophene ring and nicotinamide structure are common motifs in pharmacologically active compounds.
Industry
In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
作用机制
The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with a nicotinamide moiety can act as enzyme inhibitors or modulators, interacting with active sites or binding pockets of target proteins. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic regions of proteins or membranes.
相似化合物的比较
Similar Compounds
5-bromo-N-(2-hydroxyethyl)nicotinamide: Lacks the thiophene ring and hydroxyethoxy group.
N-(2-(2-hydroxyethoxy)ethyl)nicotinamide: Lacks the bromine atom and thiophene ring.
5-bromo-N-(2-(thiophen-3-yl)ethyl)nicotinamide: Lacks the hydroxyethoxy group.
Uniqueness
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide is unique due to the combination of the bromine atom, hydroxyethoxy group, and thiophene ring
属性
IUPAC Name |
5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-12-5-11(6-16-7-12)14(19)17-8-13(20-3-2-18)10-1-4-21-9-10/h1,4-7,9,13,18H,2-3,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBIQMIFXAGCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
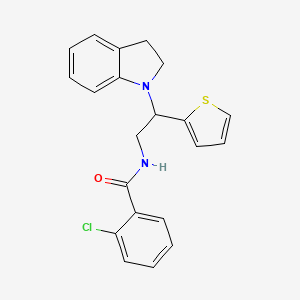
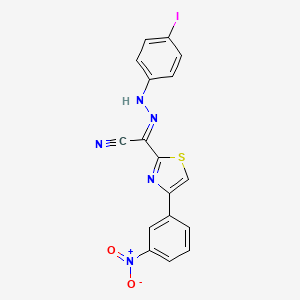
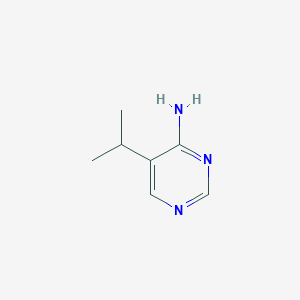
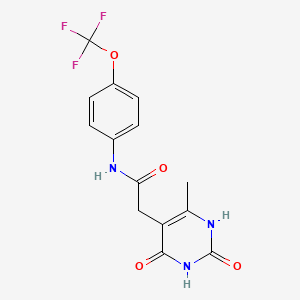
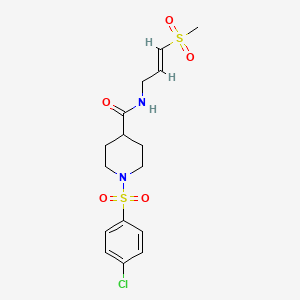
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/new.no-structure.jpg)
![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)
![4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2644696.png)
![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)
![6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2644698.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2644700.png)
![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)
![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)
